N-[4-(4-formylphenyl)phenyl]methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(4-formylphenyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of 4-formylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[4-(4-formylphenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-formylphenyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-formylphenyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can affect protein function. The sulfonamide group can also interact with various enzymes, inhibiting their activity and thereby influencing biochemical pathways .
Comparison with Similar Compounds
N-[4-(4-formylphenyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)methanesulfonamide: This compound has a fluorine atom instead of a formyl group, which alters its reactivity and applications.
N-(4-Formylphenyl)methanesulfonamide: This is a closely related compound with similar properties and applications.
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound contains two trifluoromethylsulfonyl groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C14H13NO3S |
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Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-[4-(4-formylphenyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)15-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10,15H,1H3 |
InChI Key |
SEGCPRDKFLRIBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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